N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-3-10(15)14-7(2)11-8(12)5-4-6-9(11)13/h3-7H,1H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGBVJZCRCOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 2,6-difluoroacetophenone with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide and related compounds:
*Molecular weights estimated based on structural formulas.
Key Observations
a) Fluorination Patterns
- The 2,6-difluoro substitution on the phenyl ring in the target compound enhances steric bulk and lipophilicity compared to mono-fluoro analogs like ortho-fluoroacryl fentanyl (2-fluoro). This may improve membrane permeability and metabolic stability .
- Goxalapladib’s 2,3-difluorophenyl group likely optimizes binding to phospholipase A2 inhibitors, demonstrating how minor positional changes in fluorine substituents alter target specificity .
b) Core Scaffold Differences
- The acrylamide backbone in the target compound contrasts with the piperidine core in ortho-fluoroacryl fentanyl. Piperidine derivatives typically target opioid receptors, while acrylamides are leveraged for covalent interactions (e.g., with cysteine residues in kinases) .
- The pyrrolopyridine carboxamide in introduces a heterocyclic core, which may enhance binding affinity to ATP pockets in kinases compared to simpler acrylamides .
c) Therapeutic Implications
- Ortho-fluoroacryl fentanyl’s structural complexity (piperidine + phenethyl groups) aligns with µ-opioid receptor agonism, whereas the target compound’s simplicity suggests divergent applications, such as antiviral or anticancer activity.
- Goxalapladib’s naphthyridine core and large molecular weight reflect its role in modulating enzymatic activity in atherosclerosis, underscoring how scaffold size correlates with macromolecular target engagement .
Research Findings and Trends
- Fluorine’s Role : Fluorination at 2,6-positions balances electronic effects and steric hindrance, often optimizing pharmacokinetics without compromising solubility. This trend is observed in both the target compound and Goxalapladib .
- Acrylamide Reactivity: The electrophilic α,β-unsaturated carbonyl in acrylamides enables covalent binding to biological targets. This feature is shared with ortho-fluoroacryl fentanyl but utilized differently—opioid activity vs.
- Scaffold Hopping : Modifying core structures (e.g., from acrylamide to carboxamide or naphthyridine) allows tuning of drug-likeness and target selectivity, as seen in and .
Biological Activity
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, research findings, and case studies.
- Molecular Formula : C11H11F2NO
- Molecular Weight : 211.212 g/mol
- Structure : The compound features a difluorophenyl group attached to an ethyl chain linked to a prop-2-enamide moiety, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity to various enzymes and receptors, modulating critical biological pathways. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating various diseases.
Antiproliferative Effects
Research has shown that derivatives of compounds similar to this compound can significantly reduce cell proliferation. For example, studies on 2,6-difluoro-DABO derivatives demonstrated their ability to facilitate morphological differentiation in human cells while reducing proliferation rates . Such findings suggest a potential role in cancer therapy.
Anti-inflammatory Properties
The compound is also studied for its anti-inflammatory effects. In vitro studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Applications in Medicine
This compound is being researched as a potential therapeutic agent for various diseases. Its unique structure allows it to serve as a building block for more complex organic molecules used in drug development. Ongoing studies are focused on elucidating its full pharmacological profile and optimizing its efficacy against specific targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves acylation of 1-(2,6-difluorophenyl)ethylamine with acryloyl chloride under controlled conditions. Key parameters include maintaining anhydrous conditions (e.g., using THF or DCM as solvents), temperature control (0–5°C to minimize side reactions), and stoichiometric excess of acryloyl chloride (1.2–1.5 eq). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the presence of the difluorophenyl group and prop-2-enamide backbone. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for structurally analogous difluorophenyl compounds . For purity assessment, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How does the electronic configuration of the difluorophenyl group influence the compound’s reactivity in nucleophilic additions or cycloadditions?
- Methodological Answer : The electron-withdrawing fluorine atoms on the phenyl ring reduce electron density at the ortho/para positions, directing nucleophilic attacks to the meta position. Computational studies (DFT at B3LYP/6-311++G** level) show enhanced electrophilicity of the α,β-unsaturated amide moiety, favoring Michael additions or Diels-Alder reactions. Solvent polarity (e.g., DMF vs. toluene) and catalysts (e.g., Lewis acids like BF₃·Et₂O) significantly modulate reaction pathways .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using isogenic cell lines and validated pharmacological tools (e.g., positive controls like GW7647 for PPARα assays). Dose-response curves (0.1–100 µM) with triplicate replicates and statistical validation (e.g., ANOVA with Tukey’s post hoc test) improve reproducibility. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
Q. How can computational modeling predict the binding affinity of this compound to enzymes like phospholipase A2 (PLA2)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using PLA2’s crystal structure (PDB: 1POB). Optimize ligand geometry with Gaussian09 at the B3LYP/6-31G* level. Molecular dynamics (MD) simulations (NAMD or GROMACS) over 100 ns assess stability of the ligand-enzyme complex. Binding free energy calculations (MM-PBSA/GBSA) correlate with experimental IC₅₀ values. Validate predictions using site-directed mutagenesis of key residues (e.g., His48 in PLA2) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, especially for chiral intermediates?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Ellman’s sulfinamide) or biocatalysts (e.g., lipases) can achieve >98% enantiomeric excess (ee). Monitor optical purity via chiral HPLC (Chiralpak IA column, heptane/ethanol). For large-scale reactions, continuous-flow systems with immobilized catalysts reduce racemization risks. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
